

health and safety hazards associated with Disperse Orange 25 handling

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Disperse Orange 25: A Technical Guide to Health and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 25 (CAS No. 31482-56-1) is a non-ionic monoazo dye used in the textile industry for dyeing synthetic fibers such as polyester and polyamide.[1] Due to its chemical structure and properties, particularly its lipophilicity, there are notable health and safety concerns associated with its handling.[1] This technical guide provides an in-depth review of the available toxicological data, outlines potential health hazards, details relevant experimental protocols, and describes the metabolic pathways that contribute to its toxicity. All personnel involved in the research, development, and handling of this compound should adhere to strict safety protocols to mitigate exposure risks.

Chemical and Physical Properties

Disperse Orange 25 is an orange granular solid with no odor and is immiscible in water.[1] Its insolubility in water is a key characteristic of disperse dyes, which are designed to be more soluble in the organic medium of synthetic fibers than in water.[1]



Property	Value	Reference
Chemical Name	3-[ethyl[4-[(4- nitrophenyl)azo]phenyl]amino] propanenitrile	[1]
CAS Number	31482-56-1	
Molecular Formula	C17H17N5O2	_
Molecular Weight	323.36 g/mol	_
Melting Point	170 °C (decomposes)	_
Physical State	Solid Granules	_
Solubility in Water	Immiscible	_
Vapor Pressure	Negligible	-

Hazard Identification and Classification

Disperse Orange 25 is classified as a hazardous substance. It is considered harmful if swallowed, inhaled, or in contact with skin, and it is irritating to the eyes, respiratory system, and skin.

GHS Hazard Classification Summary:



Hazard Class	Category	Hazard Statement	
Acute Toxicity, Oral	4	H302: Harmful if swallowed	
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin	
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled	
Skin Corrosion/Irritation	2	H315: Causes skin irritation	
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation	
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	

Note: This aggregated GHS information is based on notifications to the ECHA C&L Inventory. A large percentage of notifications (84.3%) reported the chemical as not meeting GHS hazard criteria, indicating potential inconsistencies in classification.

Toxicological Data Acute Toxicity

Acute toxicity data indicate that **Disperse Orange 25** is harmful through oral, dermal, and inhalation routes of exposure. Animal experiments suggest that ingestion of less than 150 grams may cause serious health damage or be fatal.

Endpoint	Route	Species	Value	Reference
LD ₅₀	Oral	Rat	>2000 mg/kg	
LD ₅₀	Intraperitoneal	Rat	1590 mg/kg	-
LD ₅₀	Oral	Mouse	7350 mg/kg	
LD50	Oral	Mammal (unspecified)	>10,000 mg/kg	-



Skin and Eye Irritation

The substance is considered a mild skin irritant and a more significant eye irritant.

- Skin Irritation: Direct contact may cause mild but significant skin inflammation. Repeated exposure can lead to contact dermatitis, characterized by redness, swelling, and blistering. It is advised that individuals with open cuts, abraded, or irritated skin avoid exposure.
- Eye Irritation: There is evidence that the material can cause eye irritation in a substantial number of individuals. Prolonged contact may lead to inflammation and temporary redness of the conjunctiva.

Skin Sensitization

Disperse dyes as a class are known to be skin sensitizers. The lipophilic nature and small molecular size of these dyes facilitate skin absorption. **Disperse Orange 25** has been associated with contact dermatitis, and it is recognized that the weak attachment of these dyes to synthetic fibers makes them more available for skin contact.

Genotoxicity and Carcinogenicity

Specific genotoxicity and carcinogenicity data for **Disperse Orange 25** are not readily available in the reviewed literature. However, the toxicological profile of azo dyes is often linked to their metabolic breakdown products.

The metabolic cleavage of the azo bond in **Disperse Orange 25** would yield aromatic amines, including p-nitroaniline. Studies on p-nitroaniline have shown mixed results in bacterial mutagenicity tests but indicate a potential for genotoxicity in vitro. Long-term animal studies with p-nitroaniline showed equivocal evidence of carcinogenic activity in male mice, based on increased incidences of hemangiosarcoma. Given its structural similarity to other carcinogenic aromatic amines and its in vitro genotoxicity, a carcinogenic potential for p-nitroaniline is considered likely.

Repeated Dose and Chronic Toxicity

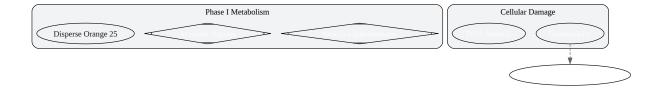
No specific No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) for **Disperse Orange 25** was identified. However, long-term exposure to high concentrations of the dust may lead to changes in lung function (pneumoconiosis). Limited



evidence also suggests that repeated or long-term occupational exposure could produce cumulative health effects.

Mechanisms of Toxicity: Metabolic Activation

A primary mechanism of toxicity for azo dyes involves their metabolic activation into reactive compounds. This is a multi-step process primarily involving reductive and oxidative pathways.



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The key initial step is the reductive cleavage of the azo bond (-N=N-). This reaction is catalyzed by azoreductase enzymes found in the liver and, significantly, within the anaerobic environment of the human intestinal microbiota. This cleavage breaks the dye molecule into its constituent aromatic amines. For **Disperse Orange 25**, this would yield p-nitroaniline and another substituted aromatic amine.

These aromatic amines can then undergo Phase I oxidative metabolism, for example, by cytochrome P450 (P450) or prostaglandin H synthase (PHS) enzymes. This oxidation can generate reactive electrophilic intermediates. These intermediates are capable of covalently binding to macromolecules like DNA, forming DNA adducts. The formation of these adducts can lead to mutations and DNA damage (genotoxicity), which is a potential initiating event for carcinogenesis.

Experimental Protocols

While specific study reports for **Disperse Orange 25** are not publicly available, the methodologies for assessing the key toxicological endpoints are standardized by organizations

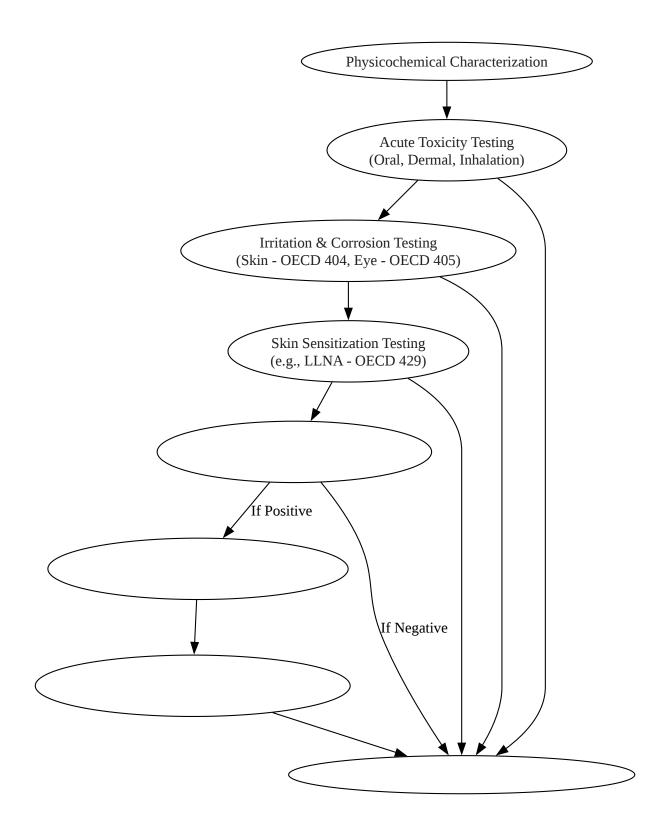


like the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely protocols used.

Workflow for Hazard Assessment

A logical workflow is essential when assessing the hazards of a chemical like **Disperse Orange 25**. This involves a stepwise evaluation of its toxicological properties.





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Acute Dermal Toxicity (Based on OECD Guideline 402)

This test provides information on health hazards from short-term dermal exposure.

- Principle: The test substance is applied in a single dose to the skin of experimental animals.
 The animals are observed for a defined period, and mortality and clinical signs of toxicity are recorded.
- Test Animals: Typically, young adult rats (200-300g) of a single sex (usually female) are used. Animals should have healthy, intact skin.

Procedure:

- Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the animals (at least 10% of the body surface area).
- Application: The test substance is applied uniformly over the prepared area. For solids like
 Disperse Orange 25, the substance is typically moistened with a vehicle (e.g., water or
 corn oil) to ensure good skin contact.
- Exposure: The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
- Observation: Animals are observed for signs of toxicity for at least 14 days. Observations
 include changes in skin and fur, eyes, and mucous membranes, as well as respiratory,
 circulatory, autonomic, and central nervous system effects. Body weights are recorded
 weekly.
- Endpoint: The primary endpoint is mortality, from which an LD₅₀ (median lethal dose) value is determined.

Acute Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential for a substance to produce irritation or corrosion when applied to the eye.

• Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control.



Test Animals: The albino rabbit is the preferred species.

Procedure:

- Application: A single dose (e.g., 0.1 mL of a liquid or a defined weight of a solid) is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.
 The lids are held together for about one second.
- Observation: Eyes are examined at 1, 24, 48, and 72 hours after application. The degree
 of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness, swelling).
 The observation period may be extended up to 21 days to assess the reversibility of
 effects.
- Endpoint: The scores from the observations are used to classify the irritancy potential of the substance.

Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

The LLNA is the preferred in vivo method for assessing skin sensitization potential.

- Principle: The test measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application. Sensitizers induce a dose-proportional proliferation, which is measured by the incorporation of radiolabelled thymidine.
- Test Animals: Mice (e.g., CBA/Ca or CBA/J strain) are used. A minimum of four animals per dose group is required.

Procedure:

- Application: The test substance is applied daily for three consecutive days to the dorsal surface of both ears. Several dose groups are tested, along with a vehicle control group.
- Proliferation Measurement: Five days after the first application, animals are injected intravenously with ³H-methyl thymidine.



- Sample Collection: Animals are euthanized, and the draining auricular lymph nodes are excised.
- Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation
 of the radioisotope is measured by β-scintillation counting.
- Endpoint: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Safe Handling and Exposure Controls

Given the identified hazards, strict adherence to safety protocols is mandatory when handling **Disperse Orange 25**.

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne concentrations as low as possible. Prevent the generation and accumulation of dust.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear tightly fitting safety goggles.
 - Skin Protection: Wear impervious protective clothing, including gloves (e.g., PVC or nitrile rubber) and a lab coat.
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved dust respirator (e.g., N95).
- Hygiene Practices: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.
 Contaminated work clothes should be laundered separately before reuse.
- Spill Management: For minor spills, remove ignition sources, clean up immediately using dry
 procedures to avoid generating dust, and place waste in a suitable, labeled container. For
 major spills, alert personnel, wear appropriate PPE, and prevent spillage from entering
 drains or water courses.



Conclusion

Disperse Orange 25 presents multiple health and safety hazards, including acute toxicity, irritation to the skin, eyes, and respiratory tract, and a potential for skin sensitization. While specific data on its genotoxic and carcinogenic potential are lacking, its classification as a monoazo dye warrants caution. The metabolic breakdown of **Disperse Orange 25** can produce aromatic amines, such as p-nitroaniline, which have demonstrated genotoxic and carcinogenic potential in some studies. Therefore, it is imperative that researchers, scientists, and all other personnel treat this compound as hazardous and implement stringent engineering controls, personal protective equipment, and safe handling practices to minimize any risk of exposure.

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References

- 1. oecd.org [oecd.org]
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